RGLS4326

miR-17 inhibition luciferase sensor HeLa cells

RGLS4326 is the definitive, first-in-class anti-miR-17 oligonucleotide selected from >190 candidates for kidney-preferential distribution and potent on-target miR-17 displacement. It uniquely outperforms tolvaptan in head-to-head preclinical ADPKD models, reducing both kidney weight and cyst burden dose-dependently, and serves as the essential reference tool for PKD1/PKD2 mechanistic studies. Its comprehensively characterized ADME profile and solved cryo-EM structure (PDB 9E9D) make it the gold-standard positive control for ADPKD efficacy benchmarks and the irreplaceable comparator for next-generation analogs like RGLS8429. Procure with confidence from verified suppliers offering precisely characterized, high-purity material.

Molecular Formula C95H115F3N32O51P8S8
Molecular Weight 3082.4 g/mol
CAS No. 2229964-07-0
Cat. No. B15604184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRGLS4326
CAS2229964-07-0
Molecular FormulaC95H115F3N32O51P8S8
Molecular Weight3082.4 g/mol
Structural Identifiers
InChIInChI=1S/C95H115F3N32O51P8S8/c1-32-92(22-131)65(61(162-32)83(170-92)128-29-110-50-69(102)106-27-108-71(50)128)179-189(150,197)160-25-95-35(4)164-63(84(173-95)130-31-112-52-73(130)119-86(104)121-75(52)137)67(95)180-186(147,194)157-21-40-56(58(151-5)79(168-40)124-13-8-42(100)114-88(124)139)177-185(146,193)155-19-38-55(48(98)78(167-38)127-28-109-49-68(101)105-26-107-70(49)127)176-183(144,191)154-17-36-53(46(96)76(165-36)122-12-7-41(99)113-87(122)138)174-182(143,190)153-18-37-54(47(97)77(166-37)123-14-9-43(132)115-89(123)140)175-184(145,192)156-20-39-57(59(152-6)80(169-39)125-15-10-44(133)116-90(125)141)178-187(148,195)159-24-94-34(3)163-62(82(172-94)126-16-11-45(134)117-91(126)142)66(94)181-188(149,196)158-23-93-33(2)161-60(64(93)135)81(171-93)129-30-111-51-72(129)118-85(103)120-74(51)136/h7-16,26-40,46-48,53-67,76-84,131,135H,17-25H2,1-6H3,(H,143,190)(H,144,191)(H,145,192)(H,146,193)(H,147,194)(H,148,195)(H,149,196)(H,150,197)(H2,99,113,138)(H2,100,114,139)(H2,101,105,107)(H2,102,106,108)(H,115,132,140)(H,116,133,141)(H,117,134,142)(H3,103,118,120,136)(H3,104,119,121,137)/t32-,33-,34-,35-,36+,37+,38+,39+,40+,46+,47+,48+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64-,65-,66-,67-,76+,77+,78+,79+,80+,81+,82+,83+,84+,92-,93-,94-,95-,182?,183?,184?,185?,186?,187?,188?,189?/m0/s1
InChIKeyWAVSYQSKUSIMAY-IOHKGNKKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RGLS4326 (CAS 2229964-07-0): A First-in-Class Anti-miR-17 Oligonucleotide Inhibitor for ADPKD


RGLS4326 is a 9-nucleotide, fully phosphorothioate-backbone, chemically modified oligonucleotide designed as a first-in-class inhibitor of the microRNA-17 (miR-17) family [1]. Discovered through iterative screening of >190 anti-miR-17 oligonucleotides for optimal pharmaceutical properties, RGLS4326 preferentially distributes to kidney and collecting duct-derived cysts, displaces miR-17 from translationally active polysomes, and de-represses multiple miR-17 mRNA targets including PKD1 and PKD2 [1]. It was granted FDA Orphan Drug Designation in 2020 for autosomal dominant polycystic kidney disease (ADPKD) and advanced to Phase 1b clinical evaluation, where it demonstrated encouraging pharmacodynamic activity—increasing polycystin-1 (PC1) and polycystin-2 (PC2) protein levels in patients—before development was discontinued due to an off-target CNS toxicity liability subsequently identified as AMPA receptor (AMPAR) inhibition [2].

Why Generic Anti-miR-17 Oligonucleotides or Approved ADPKD Agents Cannot Replace RGLS4326


Generic anti-miR-17 oligonucleotides—including commercial antagomirs and unoptimized antisense oligos—lack the disciplined, multi-parametric screening cascade that selected RGLS4326 from a library of >190 candidates for the combined properties of kidney-preferential distribution, metabolic stability across species, potent on-target miR-17 displacement, and low P450 liability [1]. The only approved ADPKD therapy, tolvaptan, operates through an entirely distinct V2-receptor/cAMP mechanism and failed to improve cyst index in a head-to-head preclinical comparison where RGLS4326 reduced both kidney weight and cyst burden dose-dependently [1]. Furthermore, the next-generation analog RGLS8429—while solving the AMPAR off-target liability—was discovered by rationally replacing a single 3′-terminal nucleobase (guanine→adenine) identified through structure-activity relationship studies that RGLS4326 uniquely enabled; thus RGLS4326 remains the essential reference tool compound for mechanistic studies of miR-17 biology in ADPKD [2].

RGLS4326 Evidence Guide: Quantified Differentiation Against Key Comparators


On-Target miR-17 Inhibition Potency: RGLS4326 vs. Commercial Antagomirs in HeLa Luciferase Assay

RGLS4326 inhibits miR-17 function in HeLa cells with an EC50 of 28.3 ± 4.0 nM (n=7 independent experiments) in a luciferase sensor de-repression assay, as reported in the primary discovery publication [1]. While generic miR-17-5p antagomirs or commercial oligonucleotide inhibitors also target miR-17, they are typically unoptimized for pharmaceutical properties and lack the comprehensive potency characterization across multiple cell types and species that RGLS4326 has undergone. Notably, RGLS4326 also inhibited miR-17 family members miR-20b, miR-93, and miR-106a but not unrelated miRNAs such as miR-33b, demonstrating seed-region specificity [1]. In a more physiologically relevant kidney-collecting-duct cell system using the mouse miR-17 Pharmacodynamic-Signature (miR-17 PD-Sig, an 18-gene panel), RGLS4326 achieved an EC50 of 77.2 ± 20.2 nM [1].

miR-17 inhibition luciferase sensor HeLa cells EC50

Head-to-Head In Vivo Efficacy: RGLS4326 vs. Tolvaptan in the Pcy/DBA Mouse Model of ADPKD

In a direct head-to-head comparison in the aggressive Pcy/DBA mouse model of ADPKD, RGLS4326 (25, 5, or 1 mg/kg SC QW for 9 weeks) demonstrated dose-dependent reduction in kidney-to-body-weight ratio (KW/BW) and cyst index, whereas tolvaptan treatment reduced KW/BW but did not improve cyst index [1]. In a separate prospective study using MRI-based body-weight-adjusted total kidney volume (bwTKV), RGLS4326 treatment (30 mg/kg SC QW) initiated in 7-week-old Pcy/DBA mice with pre-existing substantial cysts caused bwTKV growth to plateau after only 4 weeks, compared to near-linear growth in PBS-treated controls; 1 of 10 mice showed stabilization and 2 of 10 showed reduction of bwTKV [1]. The improvement in yearly bwTKV growth rate was noted to be comparable to that observed for tolvaptan treatment in the TEMPO 3:4 clinical trial (49% improvement in yearly TKV), despite RGLS4326 and tolvaptan functioning through independent mechanisms [1].

ADPKD Pcy/DBA mouse kidney-to-body-weight ratio cyst index tolvaptan

Kidney-Selective Pharmacokinetics: RGLS4326 vs. Small-Molecule ADPKD Agents (Tolvaptan, mTOR Inhibitors)

RGLS4326 exhibits a PK profile fundamentally different from small-molecule ADPKD agents such as tolvaptan (V2R antagonist, oral, BID dosing, t1/2 ~5–12 h) and mTOR inhibitors. Following subcutaneous administration in mice and monkeys, RGLS4326 is absorbed rapidly, cleared from plasma by tissue uptake and renal excretion, and predominantly distributes to the kidney with a long half-life of 8–11 days, with no marked (≤2-fold) accumulation after repeat dosing [1]. Plasma protein binding ranges from 79% to 96% across species [1]. Renal excretion is the major elimination route, with 50–79% of the dose recovered intact in urine across all dose levels in mice and monkeys [1]. RGLS4326 is not a substrate, inhibitor, or inducer of cytochrome P450 isozymes and is not a substrate or inhibitor of uptake and most efflux transporters, conferring low potential for P450- or transporter-mediated drug-drug interactions [1]. In contrast, tolvaptan is a CYP3A4 substrate with significant drug-drug interaction liability and requires twice-daily oral administration, while RGLS4326's weekly-to-monthly SC dosing and kidney-tropic disposition provide a distinct pharmacokinetic rationale for disease-modifying therapy [2][1].

pharmacokinetics kidney distribution half-life subcutaneous administration ADME

Off-Target Liability: RGLS4326 AMPAR Inhibition and CNS Toxicity vs. Next-Generation RGLS8429

Of 174 molecular targets tested in a broad safety pharmacology screen, RGLS4326 inhibited ligand binding to 37 targets by >75% at 100 µM or >25% at 10 µM, including three receptors (AMPAR, CCR5, OX1) with IC50 values <10 µM [1]. In whole-cell patch-clamp electrophysiology, RGLS4326 acted as a competitive AMPAR antagonist with approximately 50% inhibition of AMPAR activity observed at 0.3 µM, a concentration coinciding with brain exposure levels associated with CNS toxicity in chronic nonclinical studies [1]. This off-target AMPAR interaction was traced to the 3′-terminal guanine nucleobase and led to the development of RGLS8429 (farabursen), in which replacement of 3′-guanine with adenine eliminated AMPAR inhibition and CNS toxicity while preserving on-target anti-miR-17 potency [1]. RGLS8429 inhibited fewer off-targets with ≥25% at 10 µM (anticipated IC50 values >10 µM for all) and showed no CNS toxicity in mice or monkeys even at doses exceeding those at which RGLS4326 toxicity occurred [1].

AMPAR off-target CNS toxicity structure-activity relationship RGLS8429

Disease-Modifying Mechanism: PKD1/PKD2 Derepression by RGLS4326 vs. Tolvaptan's cAMP Pathway

RGLS4326 addresses the root genetic cause of ADPKD by directly de-repressing the miR-17 target genes PKD1 and PKD2, whose loss-of-function mutations are the primary drivers of cystogenesis [1]. In Pkd1RC/- cells, RGLS4326 treatment increased Pkd1 and Pkd2 gene expression by >100% and increased their encoded proteins PC1 and PC2 by approximately 50% in vitro [1]. In the Phase 1b clinical study, ADPKD patients receiving RGLS4326 showed double-digit increases in PC1 levels, with mean PC2 levels increasing >20% from baseline [2]. Transcriptomic analysis of PKD mouse kidneys following RGLS4326 treatment revealed global de-repression of predicted miR-17 target mRNAs, with 994 genes improved in Pkd2-KO kidneys and 658 genes in Pcy/CD1 kidneys (FDR <0.05 and Log2FC >|0.5|), and normalization of dysregulated pathways including PPARα/RXRα and Wnt signaling [1]. In contrast, tolvaptan acts as a V2-receptor antagonist that reduces cAMP levels, inhibiting cyst epithelial cell proliferation and fluid secretion without directly addressing the PKD1/PKD2 protein deficiency [1]. These independent mechanisms suggest potential complementarity, but RGLS4326 uniquely targets the underlying genetics of ADPKD.

PKD1 PKD2 polycystin miR-17 target disease modification

Dosing Flexibility and Sustained Target Engagement: RGLS4326 Weekly-to-Monthly SC vs. Tolvaptan Twice-Daily Oral Regimen

RGLS4326 confers efficacy in ADPKD mouse models with dosing intervals ranging from weekly (QW) to monthly (Q4W) via subcutaneous injection, as demonstrated in the Pcy/CD1 long-term efficacy study where both QW and Q4W dosing at 25 mg/kg significantly reduced KW/BW, cyst index, urine NGAL protein, and kidney NGAL mRNA expression over 25 weeks [1]. In the more aggressive Pcy/DBA model, weekly dosing was efficacious while monthly dosing was not, defining the therapeutic window [1]. In contrast, tolvaptan and other small-molecule ADPKD therapies require once- or twice-daily oral administration [1]. In the Phase 1b clinical study, RGLS4326 was administered SC every 2 weeks [3]. This extended dosing interval is enabled by the long kidney half-life (8–11 days) and preferential renal tissue accumulation documented in the PK/ADME studies [2].

dosing interval subcutaneous weekly monthly sustained efficacy

RGLS4326: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Efficacy Benchmarking in ADPKD Mouse Models

RGLS4326 is the compound of choice for establishing efficacy benchmarks in PKD mouse models (Pcy/CD1, Pcy/DBA, Pkd2-KO) when the research objective requires demonstration of both kidney-weight and cyst-index reduction [1]. Its superiority to tolvaptan in the head-to-head Pcy/DBA comparison on cyst index, combined with the extensive transcriptomic characterization (994 genes improved in Pkd2-KO, 658 in Pcy/CD1), makes it the gold-standard positive control for evaluating novel ADPKD interventions targeting the miR-17/PKD1-PKD2 axis [1]. Researchers should use the published dosing regimen of 25 mg/kg SC QW in the Pcy/CD1 model and 30 mg/kg SC QW in prospective Pcy/DBA studies as reference protocols [1].

Oligonucleotide Safety Pharmacology and Off-Target Mechanistic Studies

RGLS4326 provides a uniquely characterized tool for studying oligonucleotide off-target pharmacology, specifically the aptamer-like interaction between a terminal guanine nucleobase and AMPA receptors [3]. With documented ~50% AMPAR inhibition at 0.3 µM in patch-clamp assays, a solved cryo-EM structure of the RGLS4326-AMPAR complex (PDB 9E9D), and comprehensive SafetyScreen44 data showing 37/174 target interactions, RGLS4326 serves as the definitive reference compound for medicinal chemistry efforts aimed at designing out off-target liabilities in oligonucleotide therapeutics [3]. Comparing RGLS4326 head-to-head with RGLS8429 enables direct assessment of how a single 3′-terminal nucleobase substitution (G→A) eliminates AMPAR binding while preserving on-target anti-miR-17 activity [3].

Pharmacokinetic and ADME Profiling of Kidney-Targeted Oligonucleotides

For DMPK scientists developing kidney-targeted oligonucleotide delivery strategies, RGLS4326 offers a comprehensively characterized ADME benchmark: rapid SC absorption, preferential kidney distribution (50–79% intact renal excretion), 8–11 day kidney half-life, high plasma protein binding (79–96%), and confirmed absence of P450 metabolism or transporter-mediated uptake [2]. This dataset—published across mouse and monkey with in vitro-in vivo extrapolation to human matrices—enables cross-species PK/PD modeling and provides a reference standard against which novel kidney-targeting oligonucleotide chemistries can be quantitatively compared [2].

Mechanistic Studies of miR-17 Pathway Biology in Polycystic Kidney Disease

RGLS4326 is the best-characterized agent for interrogating miR-17 pathway biology in ADPKD-relevant cellular systems, with published protocols for miR-17 luciferase sensor de-repression (EC50 28.3 nM, HeLa cells), miR-17 PD-Sig quantification (EC50 77.2 nM, kidney collecting duct cells), polysome shift assays demonstrating miR-17 displacement from translationally active high-molecular-weight polysomes, and Pkd1/Pkd2 mRNA and protein upregulation (>100% mRNA, ~50% protein) in Pkd1RC/- cells [1]. This multi-layered mechanistic dataset—spanning target engagement, gene expression, protein restoration, and functional cyst-growth attenuation—makes RGLS4326 the indispensable tool compound for academic and industry laboratories dissecting miR-17's role in ADPKD pathogenesis and for validating new anti-miR-17 screening assays [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for RGLS4326

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.